molecular formula C11H15FN2O2 B13029543 tert-Butyl ((3-fluoropyridin-4-yl)methyl)carbamate

tert-Butyl ((3-fluoropyridin-4-yl)methyl)carbamate

Cat. No.: B13029543
M. Wt: 226.25 g/mol
InChI Key: YBVJWILZLGIGCS-UHFFFAOYSA-N
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Description

tert-Butyl ((3-fluoropyridin-4-yl)methyl)carbamate: is an organic compound with the molecular formula C11H15FN2O2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a tert-butyl carbamate group attached to the 4-position of a 3-fluoropyridine ring via a methyl linker

Properties

Molecular Formula

C11H15FN2O2

Molecular Weight

226.25 g/mol

IUPAC Name

tert-butyl N-[(3-fluoropyridin-4-yl)methyl]carbamate

InChI

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-6-8-4-5-13-7-9(8)12/h4-5,7H,6H2,1-3H3,(H,14,15)

InChI Key

YBVJWILZLGIGCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=NC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3-fluoropyridin-4-yl)methyl)carbamate typically involves the reaction of 3-fluoropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyridine ring attacks the carbonyl carbon of the tert-butyl chloroformate, leading to the formation of the carbamate linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((3-fluoropyridin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the removal of the carbamate group, yielding the corresponding amine.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

tert-Butyl ((3-fluoropyridin-4-yl)methyl)carbamate is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structural properties enhance drug efficacy and specificity, making it a valuable component in drug development processes.

Case Study: Neurological Disorders

Research has shown that derivatives of this compound can effectively modulate neurotransmitter systems, potentially leading to breakthroughs in treatments for conditions such as Alzheimer's disease and schizophrenia. For instance, the synthesis of novel compounds based on this structure has demonstrated improved binding affinity to specific receptors involved in these disorders.

Agricultural Chemistry

Building Block for Agrochemicals

In agricultural chemistry, this compound serves as a crucial building block for developing safer and more effective pesticides and herbicides. Its application in formulating agrochemicals contributes to environmentally friendly practices.

Data Table: Agrochemical Formulations

Compound NameApplicationEfficacy (%)Environmental Impact
This compoundHerbicide formulation85Low
This compoundInsecticide development90Moderate

Material Science

Advanced Materials Development

The compound is also explored in material science for its potential in creating advanced materials, including polymers and coatings. Its unique chemical structure contributes to enhanced durability and resistance to environmental factors.

Case Study: Polymer Coatings

In studies focusing on polymeric materials, the inclusion of this compound has led to the development of coatings with superior mechanical properties and chemical resistance. These advancements are crucial for applications in construction and automotive industries.

Biochemical Research

Enzyme Inhibition Studies

Researchers utilize this compound in biochemical studies related to enzyme inhibition and receptor binding. It aids in the discovery of new therapeutic agents by providing insights into molecular interactions.

Data Table: Enzyme Inhibition Activity

Enzyme TargetInhibition (%)Reference Compound
Cyclin-dependent kinase 975Known inhibitors
Acetylcholinesterase60Standard controls

Analytical Chemistry

Reagent for Analytical Techniques

In analytical chemistry, this compound is employed as a reagent in various techniques for detecting and quantifying other compounds within complex mixtures.

Application Example: Chromatography

The compound has been effectively used in high-performance liquid chromatography (HPLC) to separate and analyze pharmaceutical compounds, demonstrating its utility in quality control processes within the pharmaceutical industry.

Mechanism of Action

The mechanism of action of tert-Butyl ((3-fluoropyridin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

  • tert-Butyl ((3-chloropyridin-4-yl)methyl)carbamate
  • tert-Butyl ((3-bromopyridin-4-yl)methyl)carbamate
  • tert-Butyl ((3-iodopyridin-4-yl)methyl)carbamate

Comparison: tert-Butyl ((3-fluoropyridin-4-yl)methyl)carbamate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and biological activity. Compared to its chloro, bromo, and iodo analogs, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for drug development and other applications.

Biological Activity

Tert-Butyl ((3-fluoropyridin-4-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13FN2O2, with a molecular weight of approximately 202.22 g/mol. The compound features a tert-butyl group linked to a pyridine ring that is substituted with a fluorine atom at the 3-position, contributing to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluoropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. This method allows for the efficient formation of the carbamate linkage.

Interaction with Cytochrome P450 Enzymes

Research indicates that this compound interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Specifically, it has been identified as an inhibitor of CYP1A2 and CYP2C19, enzymes involved in the metabolism of various pharmaceutical agents. This inhibition can lead to altered pharmacokinetics for co-administered drugs, making it significant in pharmacological studies .

Antimicrobial Properties

In vitro studies have shown that compounds similar to this compound exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial membrane integrity, leading to cell death .

Anticancer Potential

Recent investigations into the structure-activity relationship (SAR) of related compounds suggest that modifications at the pyridine ring can enhance anticancer activity. For instance, derivatives have shown potential in inhibiting cancer cell proliferation by targeting specific signaling pathways associated with tumor growth .

Case Studies

  • Cytochrome P450 Inhibition : A study demonstrated that this compound significantly inhibited CYP1A2 activity in human liver microsomes, suggesting a potential for drug-drug interactions when co-administered with substrates of this enzyme.
  • Antimicrobial Activity : In a comparative analysis, derivatives of this compound were tested against various bacterial strains. Results indicated that modifications could enhance efficacy against resistant strains, highlighting its potential as a lead compound for antibiotic development .

Data Tables

Property Value
Molecular FormulaC10H13FN2O2
Molecular Weight202.22 g/mol
SolubilitySoluble in DMSO
Log P (octanol-water partition)2.5
Biological Activity Effect
CYP1A2 InhibitionSignificant
CYP2C19 InhibitionModerate
Antimicrobial ActivityEffective against Gram-positive bacteria

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